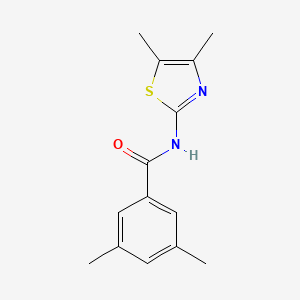
N-(4-bromo-3-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-3-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as 'Br-MPA' and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
Wissenschaftliche Forschungsanwendungen
Br-MPA has been studied for its potential applications in various fields, including cancer research, drug discovery, and neuroscience. In cancer research, Br-MPA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In drug discovery, Br-MPA has been used as a scaffold for the development of novel drugs with improved efficacy and selectivity. In neuroscience, Br-MPA has been studied for its potential role in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The mechanism of action of Br-MPA involves the inhibition of various enzymes and signaling pathways. Br-MPA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, Br-MPA can induce the expression of genes that are involved in cell cycle arrest and apoptosis. Br-MPA has also been shown to inhibit the activity of protein kinases, which are enzymes that play a key role in cell signaling pathways. By inhibiting protein kinases, Br-MPA can disrupt signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects
Br-MPA has been shown to have a range of biochemical and physiological effects. In cancer cells, Br-MPA can induce apoptosis and inhibit cell proliferation. In addition, Br-MPA can inhibit the migration and invasion of cancer cells, which are key processes involved in cancer metastasis. In neurons, Br-MPA has been shown to enhance synaptic plasticity and improve cognitive function. Br-MPA has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Br-MPA has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and well-established mechanism of action. However, Br-MPA also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations. Careful consideration should be taken when designing experiments with Br-MPA to ensure that the appropriate concentrations are used and that any potential toxic effects are minimized.
Zukünftige Richtungen
There are several future directions for research on Br-MPA. One area of interest is the development of novel derivatives of Br-MPA with improved efficacy and selectivity. Another area of interest is the investigation of the potential therapeutic applications of Br-MPA in the treatment of various diseases, including cancer and neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of Br-MPA and its effects on various signaling pathways and enzymes. Overall, Br-MPA is a promising compound with potential applications in various fields of scientific research.
Synthesemethoden
The synthesis of Br-MPA involves the reaction between 3,5-dimethylphenol and 4-bromo-3-methylbenzoyl chloride, followed by the reaction with sodium acetate in acetic anhydride. The resulting product is then refluxed with 2-(3,5-dimethylphenoxy)acetic acid in the presence of triethylamine to obtain Br-MPA. This method has been optimized to provide high yields of pure Br-MPA, making it an ideal starting material for scientific research.
Eigenschaften
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-11-6-12(2)8-15(7-11)21-10-17(20)19-14-4-5-16(18)13(3)9-14/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXAPWOIXKIRBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=CC(=C(C=C2)Br)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


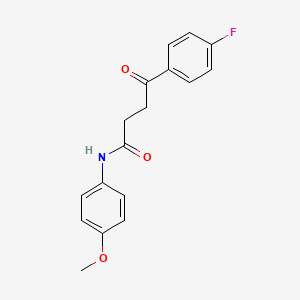
![4-{[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5715114.png)
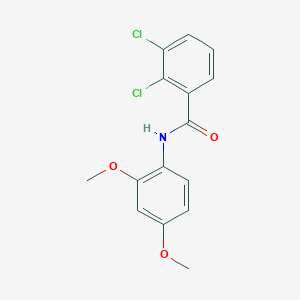
![4-{[(1-methyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoic acid](/img/structure/B5715130.png)
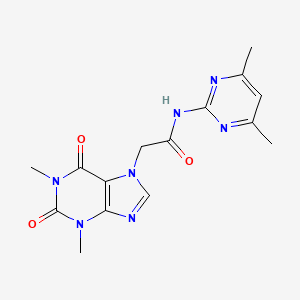
![N-allyl-2-(1-naphthyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5715152.png)
![2,6-dichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5715158.png)
![4-chloro-N'-[(3-fluorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5715164.png)
![N'-[(2-naphthylsulfonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5715173.png)
![1-[2-(4-ethoxyphenoxy)ethyl]-1H-imidazole](/img/structure/B5715181.png)
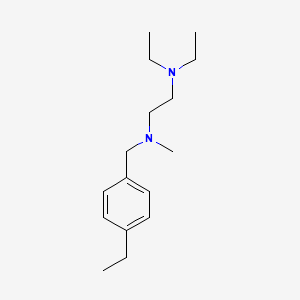
![3-bromo-N'-[({methyl[(4-methylphenyl)sulfonyl]amino}acetyl)oxy]benzenecarboximidamide](/img/structure/B5715194.png)
